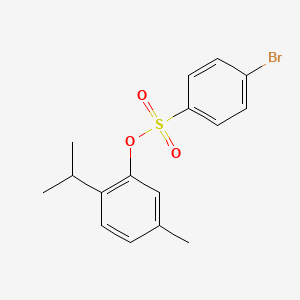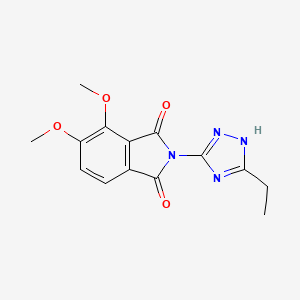![molecular formula C22H17F3N2OS B6582617 1-(naphthalene-1-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole CAS No. 919712-23-5](/img/structure/B6582617.png)
1-(naphthalene-1-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Naphthalene-1-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a complex organic compound often explored for its potential applications in various scientific fields due to its unique structural attributes. The compound features a naphthalene carbonyl group linked to an imidazole ring through a thioether linkage with a trifluoromethyl-substituted phenylmethyl group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with naphthalene-1-carboxylic acid, 4-(trifluoromethyl)benzyl chloride, and 4,5-dihydro-1H-imidazole.
Formation of Naphthalene-1-carbonyl Chloride: This intermediate is created by treating naphthalene-1-carboxylic acid with thionyl chloride under reflux conditions.
Nucleophilic Substitution: The next step involves reacting the naphthalene-1-carbonyl chloride with 4,5-dihydro-1H-imidazole in the presence of a base like triethylamine to form the imidazole intermediate.
Thioether Formation: Finally, the compound is formed by reacting the imidazole intermediate with 4-(trifluoromethyl)benzyl chloride under suitable conditions, such as using a polar aprotic solvent like acetonitrile.
Industrial Production Methods:
Bulk Synthesis: Large-scale production usually employs continuous flow reactors to enhance the efficiency of each step.
Purification: Typically involves recrystallization and column chromatography to ensure high purity.
Types of Reactions:
Oxidation: Undergoes oxidation reactions with agents like hydrogen peroxide.
Reduction: Reduced by agents such as lithium aluminum hydride.
Substitution: Participates in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Lithium aluminum hydride, dry ether.
Substitution: Suitable bases or acids, polar aprotic solvents.
Major Products Formed:
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Corresponding secondary amines.
Substitution Products: Variety of functionalized imidazole derivatives.
Scientific Research Applications
1-(Naphthalene-1-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is utilized in:
Chemistry: As a building block for synthesizing more complex molecules.
Medicine: Investigated for possible therapeutic uses, such as in anti-inflammatory or anticancer agents.
Industry: Uses in materials science, particularly in developing new polymers and coatings.
Mechanism of Action
Mechanism: The compound's mechanism typically involves interactions with biological macromolecules, such as enzymes or receptors, mediated by its various functional groups.
Molecular Targets and Pathways: Targets are often enzymes that interact with the carbonyl or sulfanyl groups, influencing biological pathways related to its intended application, like metabolic pathways in medicinal chemistry.
Comparison with Similar Compounds
1-(Naphthalene-2-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
1-(Naphthalene-1-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole
1-(Naphthalene-1-carbonyl)-2-({[4-(methyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
Each of these similar compounds showcases slight variations in the substituent groups, leading to different chemical behaviors and applications.
Properties
IUPAC Name |
naphthalen-1-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2OS/c23-22(24,25)17-10-8-15(9-11-17)14-29-21-26-12-13-27(21)20(28)19-7-3-5-16-4-1-2-6-18(16)19/h1-11H,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAGPFSBJGNDRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
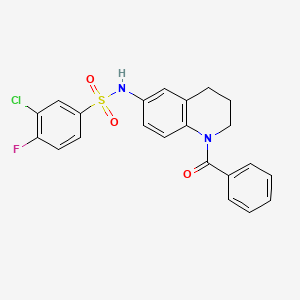
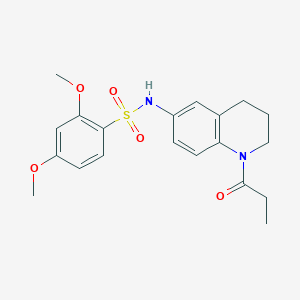
![N-(4-methoxyphenyl)-2,4-dioxo-3-propyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B6582557.png)
![3-ethyl-8-(4-methoxy-2,3-dimethylbenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6582564.png)
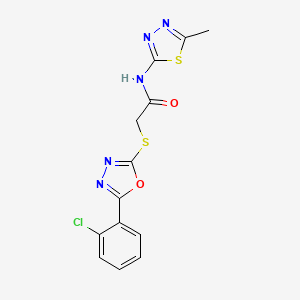
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B6582577.png)
![N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide](/img/structure/B6582580.png)
![2-(4-chlorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6582588.png)
![(3Z)-3-[(2-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B6582596.png)
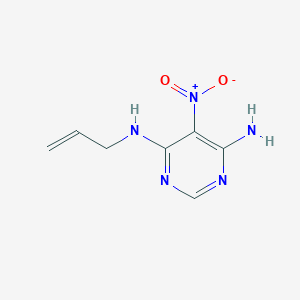
![1-methyl-2-[(piperidin-3-yl)methoxy]-1H-1,3-benzodiazole](/img/structure/B6582603.png)
![5-methyl-2-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B6582609.png)
